

A Technical Guide to the Physical Properties of 6-Aminoisoquinoline

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Compound of Interest

Compound Name: 6-Aminoisoquinoline

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Introduction

6-Aminoisoquinoline is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique isoquinoline scaffold, coupled with a reactive primary amino group, makes it a versatile intermediate in medicinal chemistry and materials science. Notably, it is a key precursor in the synthesis of Netarsudil, a Rho kinase inhibitor approved for the treatment of glaucoma.^[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides an in-depth overview of the core physical properties of **6-Aminoisoquinoline**, complete with experimental protocols and visual representations of relevant pathways and workflows.

Core Physical Properties

The physical characteristics of **6-Aminoisoquinoline** are summarized in the tables below, providing a consolidated reference for researchers.

General and Thermodynamic Properties

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ N ₂	[1] [2]
Molecular Weight	144.17 g/mol	[1] [3]
Appearance	Light yellow to yellow solid	[1]
Melting Point	211-212 °C	[1] [4]
214-216 °C	[2]	
Boiling Point (Predicted)	343.1 ± 15.0 °C	[1] [4]
pKa (Predicted)	7.10 ± 0.10	[1]

Solubility Profile

Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	Slightly Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Sparingly Soluble	[1]
Methanol	Slightly Soluble	[1]

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of **6-Aminoisoquinoline**.

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides detailed information about the hydrogen atoms within the molecule.

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Assignment	Reference(s)
5.54	Broad single peak	-	2H (-NH ₂)	[1]
6.58	Single peak	-	1H	[1]
7.00	Double peak	9.0	1H	[1]
7.35	Double peak	5.5	1H	[1]
7.75	Double peak	5.5	1H	[1]
7.75	Double peak	9.0	1H	[1]
8.32	Double peak	5.5	1H	[1]
8.98	Single peak	-	1H	[1]

Solvent: CDCl₃

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of **6-Aminoisoquinoline** are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **6-Aminoisoquinoline** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Spatula
- Mortar and pestle

Procedure:

- A small sample of **6-Aminoisoquinoline** is finely powdered using a mortar and pestle.
- The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The assembly is placed in the heating block of the melting point apparatus or immersed in the oil bath of a Thiele tube.[2][5]
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.[6]

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of liquid **6-Aminoisoquinoline** equals the atmospheric pressure.

Apparatus:

- Thiele tube or other heating bath
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer

- Liquid sample of **6-Aminoisoquinoline** (melted)

Procedure:

- A small amount of molten **6-Aminoisoquinoline** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[\[1\]](#)
- The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.[\[7\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[8\]](#)

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of **6-Aminoisoquinoline**.

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., HCl)
- Standardized solution of a strong base (e.g., NaOH)

- Solution of **6-Aminoisoquinoline** in a suitable solvent (e.g., 50% ethanol-water)[9]

Procedure:

- A known concentration of **6-Aminoisoquinoline** is dissolved in a suitable solvent mixture in a beaker.
- The pH electrode is calibrated and immersed in the solution.
- The solution is titrated with a standardized solution of a strong acid, recording the pH after each addition of titrant.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then found.
- The pH at the half-equivalence point is equal to the pKa of the conjugate acid of **6-Aminoisoquinoline**.[10]

Solubility Determination

Objective: To qualitatively determine the solubility of **6-Aminoisoquinoline** in various solvents.

Apparatus:

- Small test tubes
- Vortex mixer or shaker
- Spatula
- Solvents (e.g., water, DMF, DMSO, methanol, 5% HCl, 5% NaOH)

Procedure:

- A small, measured amount (e.g., 10 mg) of **6-Aminoisoquinoline** is placed into a test tube.

- A small volume (e.g., 1 mL) of the solvent is added to the test tube.[11]
- The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
- The mixture is visually inspected to determine if the solid has completely dissolved.
- If the solid has not dissolved, the mixture can be gently warmed to assess temperature effects on solubility.
- Observations are recorded as soluble, slightly soluble, sparingly soluble, or insoluble.[12][13]

¹H-NMR Spectroscopy

Objective: To obtain the ¹H-NMR spectrum of **6-Aminoisoquinoline** for structural confirmation.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl₃)
- Sample of **6-Aminoisoquinoline**

Procedure:

- A small amount of **6-Aminoisoquinoline** is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- The sample is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- The ¹H-NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.

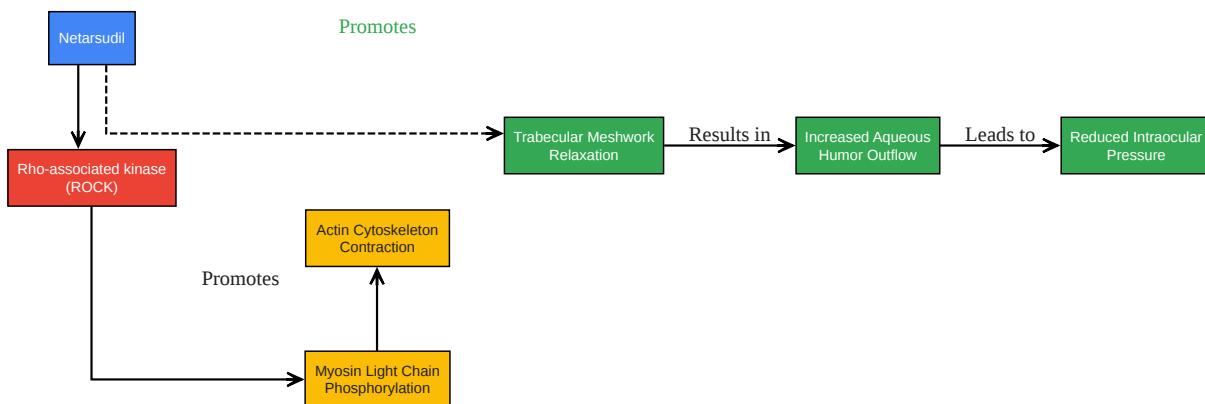
- The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and the chemical shifts, multiplicities, and coupling constants are analyzed.[14]

Signaling Pathway and Synthetic Workflow

6-Aminoisoquinoline is a crucial intermediate in the synthesis of Netarsudil, a drug that targets the Rho-associated protein kinase (ROCK) signaling pathway to lower intraocular pressure.

Netarsudil's Mechanism of Action: The ROCK Signaling Pathway

Netarsudil functions by inhibiting ROCK, which leads to the relaxation of the trabecular meshwork in the eye. This relaxation increases the outflow of aqueous humor, thereby reducing intraocular pressure.[15][16]

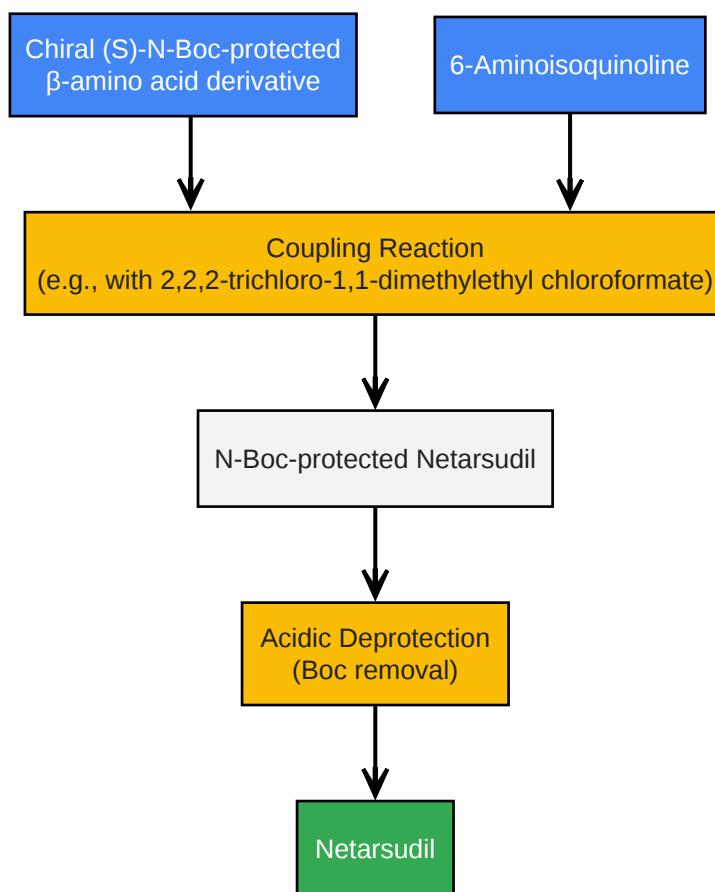


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Caption: Mechanism of action of Netarsudil via inhibition of the ROCK signaling pathway.

Synthetic Workflow for Netarsudil from 6-Aminoisoquinoline

The synthesis of Netarsudil involves the coupling of a chiral β -amino acid derivative with **6-Aminoisoquinoline**.^{[17][18]}



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Caption: Simplified synthetic workflow for Netarsudil highlighting the role of **6-Aminoisoquinoline**.

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